REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]2[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=[O:11])[C:4]2=[N:5][N:6]=1.[Li+].[OH-]>C1COCC1.O.CO>[CH3:1][C:2]1[N:3]2[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=[O:11])[C:4]2=[N:5][N:6]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CC=1N2C(=NN1)C(CC2)C(=O)OCC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF water MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove organic solvents
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
azeotroping with toluene (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The material was used without further purification with lithium chloride as a by-product
|
Name
|
|
Type
|
|
Smiles
|
CC=1N2C(=NN1)C(CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |